molecular formula C20H25ClO4 B4893725 1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene

1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene

Cat. No.: B4893725
M. Wt: 364.9 g/mol
InChI Key: MBHRZWFBFQSSMV-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes a chloro-substituted benzene ring with multiple ethoxy and phenoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene typically involves multiple steps. One common method involves the reaction of 1-chloro-2,3-dimethylbenzene with ethoxyphenol in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones and hydroxy derivatives, respectively .

Scientific Research Applications

1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is used in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]benzene
  • 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene

Uniqueness

1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is unique due to its specific substitution pattern and the presence of multiple ethoxy and phenoxy groups. This structural complexity imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

1-chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-4-23-19-7-5-6-8-20(19)25-14-12-22-11-13-24-18-10-9-17(21)15(2)16(18)3/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHRZWFBFQSSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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